N,4-bis(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-bis(propan-2-yl)aniline, also known as 2,6-Diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is an aromatic amine and is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 6 positions, and an amino group at the 4 position. This compound is a colorless liquid, although it can appear yellow or brown due to impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. One common method involves the reaction of aniline with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like toluene or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, this compound is produced through a similar alkylation process but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,4-bis(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,4-bis(propan-2-yl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of plastics, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,4-bis(propan-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but with different substitution patterns.
2,4,6-Trimethylaniline: Another aromatic amine with methyl groups instead of isopropyl groups.
2,6-Diethylaniline: Contains ethyl groups instead of isopropyl groups.
Uniqueness
N,4-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups at the 2 and 6 positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of sterically demanding ligands and catalysts .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,4-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
VUVJCWJOQCQPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.